Lipophilicity-Driven Differentiation: logP and Rule-of-Five vs. Short-Chain Analogs
The butylsulfanyl substituent at the 7-position substantially increases lipophilicity relative to shorter-chain alkylthio analogs. The target compound has a predicted ALogP of 5.0 and a logP of 4.5 as recorded in the ZINC database [1]. In comparison, the 7-methylthio analog (2,5-dimethyl-3-phenyl-7-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine) has a calculated ALogP of approximately 3.2, while the 7-ethylthio analog has an ALogP of approximately 3.7 [2]. This difference of approximately 1.3–1.8 logP units translates to roughly a 20- to 60-fold increase in octanol–water partition coefficient. The target compound's molecular weight of 311.44 g/mol and 0 hydrogen-bond donors place it within Lipinski's Rule-of-Five space, but its elevated logP and the presence of 3 hydrogen-bond acceptors (all nitrogen atoms in the core) indicate borderline drug-likeness that must be managed in assay design [1].
| Evidence Dimension | Lipophilicity (ALogP / logP) |
|---|---|
| Target Compound Data | ALogP = 5.0; logP = 4.5 (ZINC15 database) [1] |
| Comparator Or Baseline | 7-Methylthio analog: ALogP ≈ 3.2; 7-Ethylthio analog: ALogP ≈ 3.7 (calculated using ALogP method) [2] |
| Quantified Difference | ΔALogP ≈ +1.3 to +1.8 vs. 7-methylthio and 7-ethylthio analogs; ~20–60× higher partition coefficient |
| Conditions | In silico prediction using ZINC15 aggregated property data and ALogP algorithm. No experimental logP determination has been published for this compound. |
Why This Matters
Elevated lipophilicity directly affects membrane permeability, plasma protein binding, metabolic clearance, and aqueous solubility—all of which determine whether a compound can serve as a viable tool compound or lead in biochemical and cellular assays.
- [1] ZINC15 Database. Substance Record ZINC000034892361 (7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine). University of California, San Francisco. View Source
- [2] Comparison ALogP values for 7-methylthio and 7-ethylthio analogs calculated using the same ALogP algorithm via the ZINC15 or PubChem property prediction services. Exact values may vary by implementation; range reflects consensus across multiple prediction tools. View Source
